molecular formula C19H14N2O3 B2896422 (2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-42-3

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2896422
CAS No.: 866138-42-3
M. Wt: 318.332
InChI Key: FDPNBTXBRIFHTK-JLHYYAGUSA-N
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Description

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 3-nitrobenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes. Additionally, the carbazole core can intercalate with DNA, potentially leading to anticancer effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its combination of a nitrophenyl group and a carbazole core. This structure imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19-13(10-12-4-3-5-14(11-12)21(23)24)8-9-16-15-6-1-2-7-17(15)20-18(16)19/h1-7,10-11,20H,8-9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPNBTXBRIFHTK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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